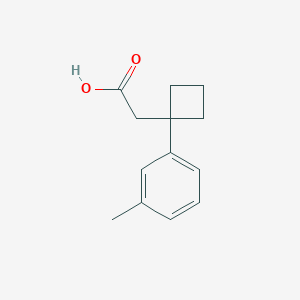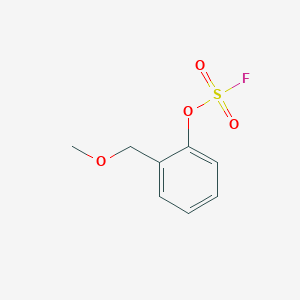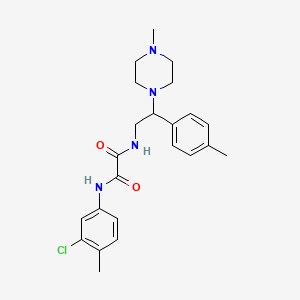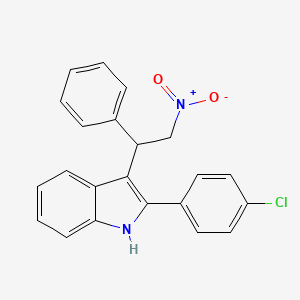![molecular formula C16H11F2N5O B2626689 N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1385320-14-8](/img/structure/B2626689.png)
N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical compound. It is a key structural fragment of antiviral agents . The compound is part of the pyrimidine family, which is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves the Dimroth rearrangement, which is an isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure also includes a cyano group and a 2,4-difluorophenyl group.Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction in the synthesis of this compound . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .科学的研究の応用
Antiviral Activity : One study explored the antiviral activity of pyrazolo[3,4-d]pyrimidine analogues. They found that some derivatives showed activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).
Tumor Imaging in PET Scans : Another study synthesized 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for potential use in tumor imaging with Positron Emission Tomography (PET). They observed significant differences in tumor uptake among the synthesized compounds (Xu et al., 2012).
Regioselective Synthesis : Research into the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines found methods to synthesize these compounds with specific substituents, which could be relevant for various applications (Drev et al., 2014).
Synthesis of Pyrazolo[3,4-d]pyrimidines : A study detailed new syntheses of pyrazolo[3,4-d]pyrimidines, including antimetabolites like allopurinol and oxyallopurinol. These compounds have potential applications in medicinal chemistry (Hildick & Shaw, 1971).
Fungicidal Activity : Pyrazolo[1,5-a]pyrimidine analogues of carboxin were synthesized for their potential fungicidal activity. The study aimed to identify compounds with high fungicidal activity in fungal growth assays (Huppatz, 1985).
Inhibitors for Acute Ischemic Stroke : A series of 2-anilinopyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit c-Src kinase, showing potential for treatment of acute ischemic stroke (Mukaiyama et al., 2007).
Antimicrobial Activity : The synthesis and antimicrobial activity of various pyrazolo[1,5-a]pyrimidine derivatives were explored, indicating potential applications in developing new antimicrobial agents (Gein et al., 2010).
PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation : A study synthesized a specific pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation (Wang et al., 2018).
特性
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N5O/c1-9-4-5-23-15(21-9)12(8-20-23)16(24)22-14(7-19)11-3-2-10(17)6-13(11)18/h2-6,8,14H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGQQMTYMPDTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2626606.png)
![5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2626607.png)


![N-(4-ethoxyphenyl)benzo[d]thiazole-2-carbothioamide](/img/structure/B2626612.png)
![(NZ)-4-methyl-N-[(4E)-2,3,5,6-tetrachloro-4-(4-methylphenyl)sulfonyliminocyclohex-2-en-1-ylidene]benzenesulfonamide](/img/structure/B2626614.png)
![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydro-2-naphthalenyl]-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4'-piperidin]-6-yl]methanesulfonamide](/img/structure/B2626615.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2626619.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2626621.png)

![8-(2-Ethoxyphenyl)-1,7-dimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purine-2,4-dione](/img/structure/B2626626.png)

